

A Comparative Review of Human Fibronectin ELISA Kits for Researchers

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Compound of Interest

Compound Name: *Fibronectin*

Cat. No.: *B15603598*

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For researchers, scientists, and drug development professionals, the accurate quantification of **fibronectin**—a key glycoprotein in the extracellular matrix involved in cell adhesion, migration, and wound healing—is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of several commercially available human **Fibronectin** ELISA kits, supported by performance data and experimental methodologies to aid in selecting the most suitable kit for your research needs.

Performance Comparison of Fibronectin ELISA Kits

The performance of an ELISA kit is determined by several key parameters, including sensitivity, dynamic range, precision, and the ability to accurately measure the analyte in various biological samples. The following table summarizes the performance characteristics of human **Fibronectin** ELISA kits from leading manufacturers.

| Feature | Thermo Fisher Scientific (Pierce) | R&D Systems (Quantikine) | Abcam (SimpleStep®) | Elabscience |
|----------------|--------------------------------------|--|--|---|
| Catalog # | EHFN1 | DFBN10 | ab219046 | E-EL-H0179 |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 0.6 ng/mL | 0.579 ng/mL | ≤ 20.6 pg/mL | 0.94 ng/mL |
| Assay Range | 1.563-100 ng/mL | 3.1 - 200 ng/mL | 125 - 8000 pg/mL | 1.56-100 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Media[1] | Cell Culture Supernates, Cell Lysates, Tissue Lysates, Serum, Plasma (EDTA, Heparin, Citrate), Saliva, Urine, Human Milk | Serum, Plasma (Citrate, EDTA), Milk, Cell Culture Supernatant, Cell and Tissue Extracts[2] | Serum, Plasma, and other biological fluids[3] |
| Assay Time | ~4 hours | 4.5 hours | 1 hour 30 minutes | 3 hours 30 minutes[3] |
| Intra-Assay CV | <10% | 4.8% - 5.8% | Not explicitly stated | <9% |
| Inter-Assay CV | <12% | 5.3% - 5.6% | Not explicitly stated | <11% |
| Recovery | 71% - 94% (Sample dependent)[1] | 89% - 115% (Cell Culture Media) | 86% - 117% (Sample dependent)[2] | 80% - 120%[3] |
| Linearity | 69% - 94% (Sample dependent)[1] | Data available in datasheet | Data available in datasheet[2] | 86% - 105% (Serum and Plasma) |

Note: The performance characteristics are based on data provided by the respective manufacturers. Independent validation may be necessary to confirm these specifications in

your specific experimental context.

Experimental Methodologies

The following are detailed protocols for key experiments used to validate the performance of **Fibronectin** ELISA kits. These methodologies are based on standard ELISA validation procedures.

Sensitivity (Lower Limit of Detection - LLD)

The sensitivity of an ELISA is the lowest concentration of the analyte that can be reliably distinguished from zero.

- Blank Measurement: Prepare a series of at least 20 replicate wells containing only the sample diluent (zero standard).
- Low Concentration Measurement: Prepare a low concentration of the **fibronectin** standard and measure its absorbance in at least 20 replicate wells.
- Calculation:
 - Calculate the mean (μ_B) and standard deviation (σ_B) of the blank replicates.
 - The Lower Limit of Blank (LOB) is calculated as: $LOB = \mu_B + 1.645 * \sigma_B$.
 - The Lower Limit of Detection (LLD) is then calculated using the low concentration standard's standard deviation (σ_S) as: $LLD = LOB + 1.645 * \sigma_S$.[\[4\]](#)

Precision (Intra- and Inter-Assay Coefficient of Variation - CV)

Precision measures the reproducibility of the assay.

- Intra-Assay Precision:
 - Select three samples with low, medium, and high concentrations of **fibronectin**.
 - Assay at least 20 replicates of each sample on the same plate.

- Calculate the mean and standard deviation for each sample.
- The intra-assay CV (%) is calculated as: $(\text{Standard Deviation} / \text{Mean}) * 100$.
- Inter-Assay Precision:
 - Select three samples with low, medium, and high concentrations of **fibronectin**.
 - Assay these samples in duplicate on multiple plates, ideally on different days and by different operators.
 - Calculate the mean and standard deviation of the measurements for each sample across all plates.
 - The inter-assay CV (%) is calculated as: $(\text{Standard Deviation} / \text{Mean}) * 100$.

Spike and Recovery

This experiment determines if the sample matrix interferes with the detection of the analyte.

- Sample Preparation: Select the biological sample type to be tested.
- Spiking: Add a known amount of purified **fibronectin** (the "spike") to the sample. The spike concentration should be within the assay's dynamic range. An unspiked aliquot of the same sample serves as a control.[\[5\]](#)[\[6\]](#)
- Measurement: Assay the spiked and unspiked samples.
- Calculation:
 - $\text{Recovery (\%)} = (\text{Concentration in spiked sample} - \text{Concentration in unspiked sample}) / (\text{Known spike concentration}) * 100$.
 - An acceptable recovery range is typically between 80-120%.[\[5\]](#)

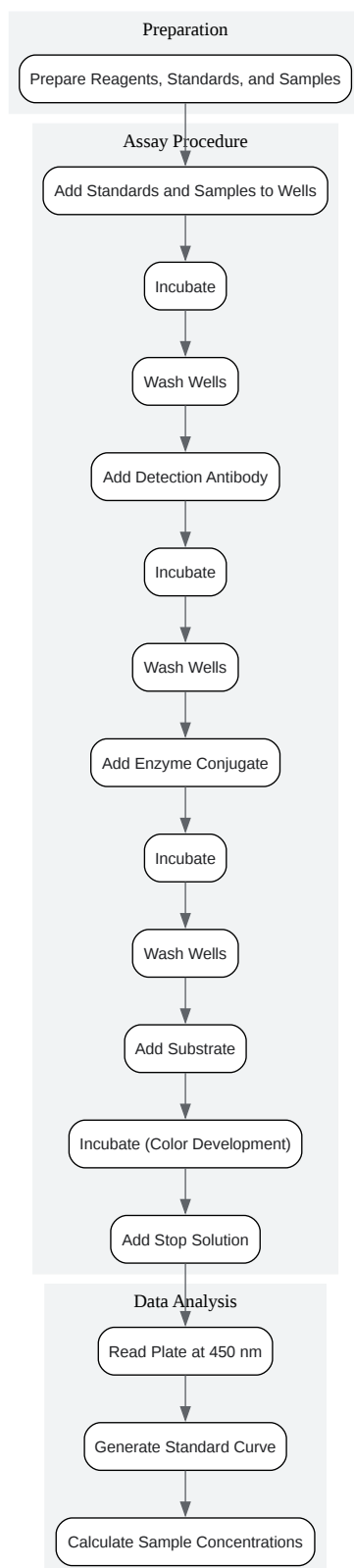
Linearity of Dilution

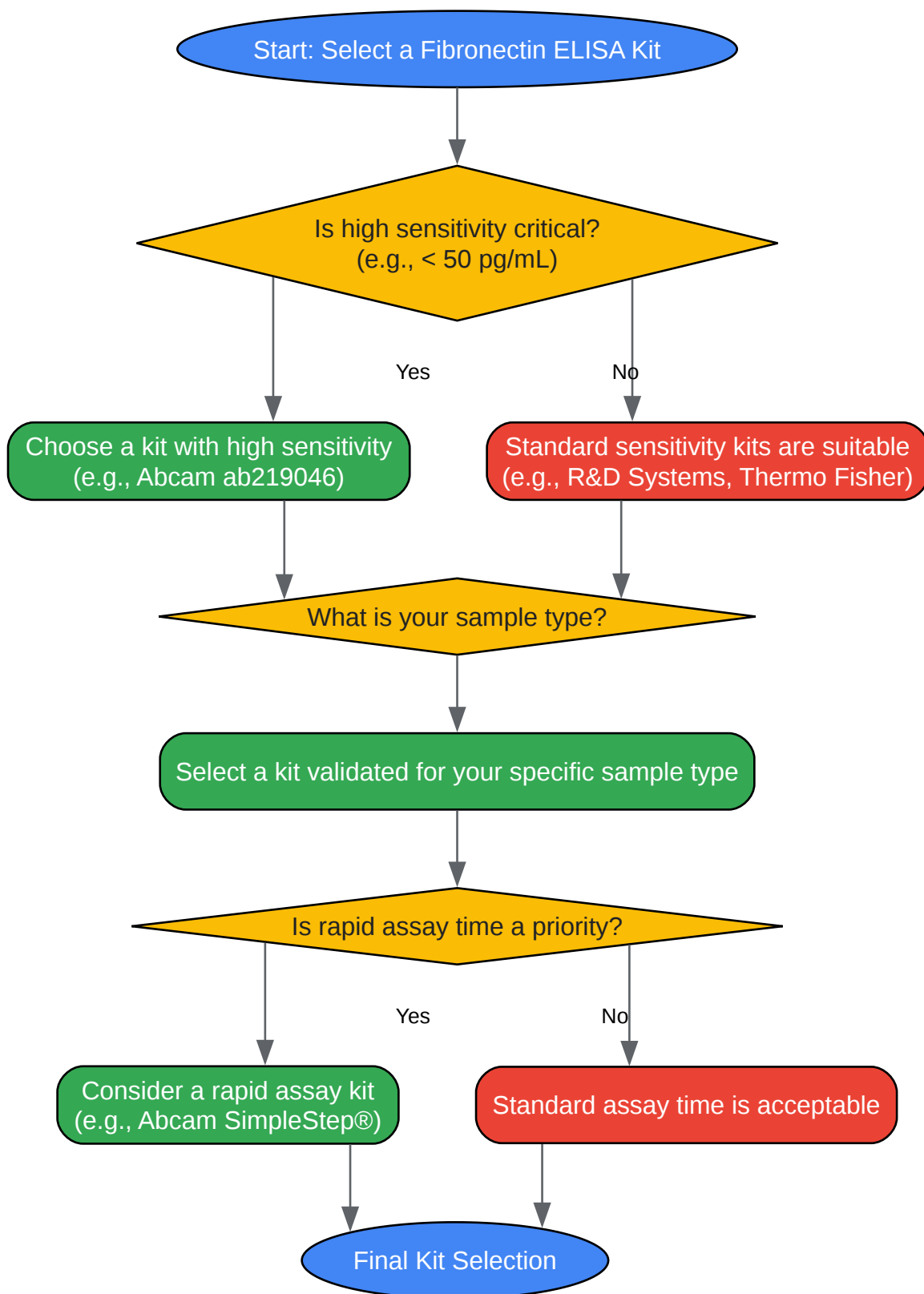
This experiment assesses whether the assay provides proportional results for diluted samples.

- Sample Dilution: Serially dilute a sample containing a high concentration of endogenous or spiked **fibronectin**.
- Measurement: Assay the undiluted and diluted samples.
- Calculation:
 - Multiply the measured concentration of each diluted sample by its dilution factor to get the corrected concentration.
 - $\text{Linearity (\%)} = (\text{Corrected concentration of diluted sample} / \text{Concentration of undiluted sample}) * 100$.
 - The results should be close to 100% across the dilution series.

Visualizing the Process

To better understand the experimental workflows and decision-making processes, the following diagrams are provided.





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